2-cyclobutoxybenzoic acid molecular weight and 3D structure
2-cyclobutoxybenzoic acid molecular weight and 3D structure
An In-depth Technical Guide to the Molecular Weight and 3D Structure of 2-cyclobutoxybenzoic acid
Abstract
This technical guide provides a comprehensive analysis of 2-cyclobutoxybenzoic acid, a molecule of interest in chemical and pharmaceutical research. The document is structured to serve as a key resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the determination of its molecular weight and the elucidation of its three-dimensional structure. This guide synthesizes theoretical data with established experimental protocols, emphasizing the causality behind methodological choices and the importance of self-validating systems in chemical analysis.
Introduction: The Significance of 2-cyclobutoxybenzoic acid
2-cyclobutoxybenzoic acid (C₁₁H₁₂O₃) is an organic compound featuring a benzoic acid core functionalized with a cyclobutoxy group at the ortho position.[1][2] The spatial arrangement and electronic properties of these moieties are critical in determining the molecule's interaction with biological targets, making a thorough understanding of its molecular weight and 3D structure a prerequisite for any application in medicinal chemistry and materials science. This guide will detail the essential physicochemical properties and outline the methodologies for their characterization.
Part 1: Core Molecular Properties and Molecular Weight Determination
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, quantitative analysis, and for the interpretation of mass spectrometry data.
Key Identifiers and Molecular Weight
The essential identifiers and weight-related data for 2-cyclobutoxybenzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1275723-72-2 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [4] |
| Monoisotopic Mass | 192.07864 Da | [1] |
| SMILES | OC(=O)c1ccccc1OC1CCC1 | [2] |
| InChI | InChI=1S/C11H12O3/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) | [1][2] |
Experimental Determination of Molecular Weight
Mass spectrometry (MS) is the primary technique for determining the molecular weight and elemental composition of a molecule.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of 2-cyclobutoxybenzoic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and gentle method suitable for this molecule, which can be analyzed in either positive or negative ion mode.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting spectrum will show a peak corresponding to the ionized molecule. The high-resolution measurement allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₁H₁₂O₃).
Expertise & Experience: The choice of ionization mode is critical. For a carboxylic acid, negative ion mode is often preferred due to the acidic proton's lability, typically yielding a cleaner spectrum with a strong [M-H]⁻ signal.
Part 2: Elucidation of the 3D Structure
While the 2D structure defines the connectivity of atoms, the 3D structure, or conformation, dictates how the molecule interacts with its environment. The elucidation of this structure is a multi-step process involving computational modeling, experimental validation, and spectroscopic confirmation.
Workflow for 3D Structure Determination
The following diagram illustrates the integrated workflow for determining the 3D structure of a novel small molecule like 2-cyclobutoxybenzoic acid.
Caption: Workflow for 3D Structure Elucidation.
Computational Modeling
Computational chemistry provides an initial, low-cost prediction of the molecule's most stable 3D conformation.
-
Input: The InChI or SMILES string for 2-cyclobutoxybenzoic acid serves as the input.[1][2]
-
Conformer Generation: Software generates multiple possible 3D conformations by rotating the single bonds (e.g., the C-O-C ether linkage and the bond connecting the cyclobutoxy group to the ring).
-
Energy Minimization: Each conformer's potential energy is calculated using quantum mechanics or molecular mechanics. The lowest energy conformer is predicted to be the most stable and populated state.
Trustworthiness: While powerful, computational models are predictions. The puckering of the cyclobutane ring and the orientation of the carboxylic acid group relative to the ether can be influenced by subtle crystal packing forces or solvent effects not fully captured by in-silico models. Therefore, experimental validation is non-negotiable.
Experimental Validation: X-Ray Crystallography
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the 3D structure of a molecule in the solid state.
Protocol: Single-Crystal X-Ray Diffraction
-
Synthesis and Purification: A pure sample of 2-cyclobutoxybenzoic acid must be synthesized. A plausible route is the Williamson ether synthesis, reacting ethyl salicylate with cyclobutyl bromide, followed by hydrolysis of the ester.[5] The product must be purified to >99% purity, typically by recrystallization or chromatography.
-
Crystal Growth: High-quality single crystals are grown from the purified compound. This is often the most challenging step.
-
Method: Slow evaporation of a saturated solution is a common technique. Various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) should be screened to find conditions that yield well-ordered, single crystals.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm that the structure of the bulk material corresponds to the computationally predicted and crystallographically determined structure.
-
¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For 2-cyclobutoxybenzoic acid, one would expect to see:
-
Signals in the aromatic region (approx. 6.8-8.0 ppm) corresponding to the four protons on the benzene ring.
-
A broad singlet in the downfield region (>10 ppm) for the acidic proton of the carboxylic acid.
-
A multiplet for the methine proton on the cyclobutane ring attached to the oxygen.
-
Multiple multiplets for the remaining six protons of the cyclobutane ring.
-
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton. Key expected signals include:
-
A signal for the carbonyl carbon of the carboxylic acid (~170 ppm).
-
Signals for the aromatic carbons, including the carbon attached to the oxygen (ipso-carbon), which will be shifted downfield.
-
Signals for the carbons of the cyclobutane ring.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.
-
A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
A strong absorption around 1700 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.
-
Absorptions corresponding to C-O ether stretching and C=C aromatic ring stretching.
-
Conclusion
The characterization of 2-cyclobutoxybenzoic acid, beginning with its fundamental molecular weight and culminating in its precise 3D structure, is a systematic process that relies on the integration of computational, analytical, and spectroscopic techniques. This guide has outlined the authoritative methodologies and the scientific rationale behind them, providing a robust framework for researchers. The accurate determination of these properties is the bedrock upon which further research, including drug design, mechanistic studies, and materials development, is built.
References
-
NextSDS. 2-cyclobutoxybenzoic acid — Chemical Substance Information.[Link]
-
PubChemLite. 2-cyclobutoxybenzoic acid (C11H12O3).[Link]
-
Molport. 2-cyclobutoxybenzoic acid | 1275723-72-2.[Link]
